molecular formula C21H18ClNO6 B11629583 3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

3-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

Cat. No.: B11629583
M. Wt: 415.8 g/mol
InChI Key: ZFSGCLNBYDDIPV-HTXNQAPBSA-N
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Description

3-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzoyl chloride with 2-methoxyphenylacetic acid, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

3-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while substitution of the chlorine atom can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

3-[3-(4-Chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorobenzoyl)propionic acid
  • 3-(4-Chlorophenyl)propionic acid
  • 4-Chloro-3-hydroxybenzoic acid

Uniqueness

Compared to similar compounds, 3-[3-(4-chlorobenzoyl)-4-hydroxy-2-(2-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for diverse scientific research applications .

Properties

Molecular Formula

C21H18ClNO6

Molecular Weight

415.8 g/mol

IUPAC Name

3-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]propanoic acid

InChI

InChI=1S/C21H18ClNO6/c1-29-15-5-3-2-4-14(15)18-17(19(26)12-6-8-13(22)9-7-12)20(27)21(28)23(18)11-10-16(24)25/h2-9,18,26H,10-11H2,1H3,(H,24,25)/b19-17+

InChI Key

ZFSGCLNBYDDIPV-HTXNQAPBSA-N

Isomeric SMILES

COC1=CC=CC=C1C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2CCC(=O)O

Canonical SMILES

COC1=CC=CC=C1C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2CCC(=O)O

Origin of Product

United States

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